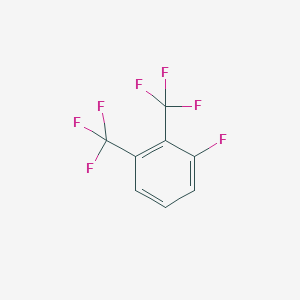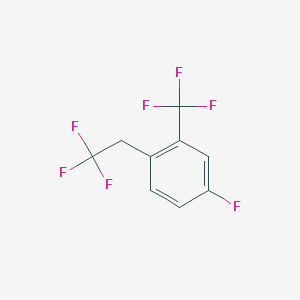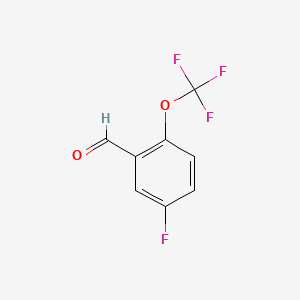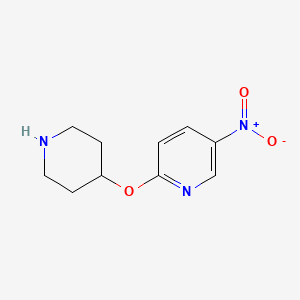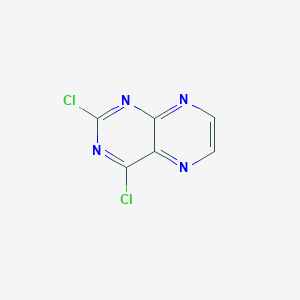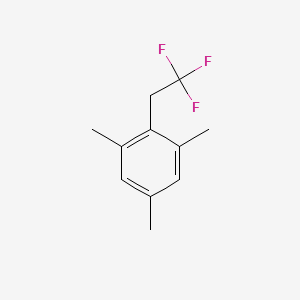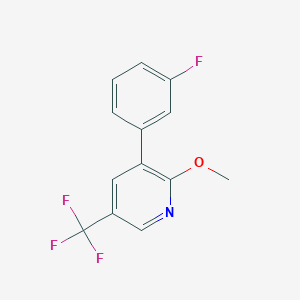
Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate
説明
Synthesis Analysis
Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine the molecular structure .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Chemical Applications
- Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate and related compounds have been a focus in the synthesis of various pyridine derivatives. Kiss et al. (2008) developed novel routes to synthesize 2-trifluoromethyl-nicotinic acid derivatives, utilizing these compounds as key intermediates in the manufacture of COMT inhibitors (Kiss, Ferreira, & Learmonth, 2008).
- Bonacorso et al. (2014) described an efficient approach for synthesizing a new series of pyrazolyl-nicotinic acids, methyl esters, and oxadiazolyl-pyrazolyl-pyridine tricyclic scaffold derivatives from 6-hydrazinylnicotinic acid hydrazide hydrate (Bonacorso et al., 2014).
Biological Applications and Studies
- Wojciechowska-Nowak et al. (2011) conducted a study on the synthesis, spectral characteristics, and structures of thioanalogues of N-1-methylanabasine and nicotine, which provides insights into the structural and chemical behavior of similar pyridine compounds (Wojciechowska-Nowak et al., 2011).
- Tamaddon and Azadi (2018) explored the use of nicotinum methane sulfonate, a derivative of pyridine, as a bi-functional catalyst in the synthesis of 2-amino-3-cyanopyridines, demonstrating the compound's catalytic utility (Tamaddon & Azadi, 2018).
Miscellaneous Applications
- Kao et al. (1991) prepared a series of 2-pyridinecarbaldoximes and related salts, including derivatives substituted at the 3-position with carbon or oxygen, demonstrating the compound's versatility in chemical syntheses (Kao et al., 1991).
- Waller and Henderson (1961) researched the biosynthesis of the pyridine ring of ricinine, providing valuable information on the metabolic pathways of pyridine compounds in plants (Waller & Henderson, 1961).
作用機序
Safety and Hazards
特性
IUPAC Name |
methyl 2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O2/c1-20-12(19)9-4-5-10(13(14,15)16)18-11(9)8-3-2-6-17-7-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPELCPZVVBYFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





